molecular formula C14H20N2 B13619469 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13619469
M. Wt: 216.32 g/mol
InChI Key: BLYZKEFWCYBBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a piperidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and tetrahydroisoquinoline structures makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of piperidine and isoquinoline derivatives, which undergo cyclization reactions in the presence of catalysts such as palladium or nickel. The reaction conditions often involve elevated temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives that can be further utilized in medicinal chemistry .

Scientific Research Applications

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. It may also inhibit certain enzymes, thereby affecting biochemical pathways involved in disease processes .

Comparison with Similar Compounds

  • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
  • N-(piperidin-4-yl)benzamide derivatives
  • Piperidine derivatives with various substitutions

Comparison: 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its dual ring structure, which provides a versatile scaffold for drug development. Compared to other piperidine derivatives, it offers a broader range of chemical modifications and potential pharmacological activities .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

6-piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C14H20N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-2,9,11,15-16H,3-8,10H2

InChI Key

BLYZKEFWCYBBHC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(CNCC3)C=C2

Origin of Product

United States

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